molecular formula C14H17N3O4S B2541475 methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 956203-95-5

methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2541475
CAS RN: 956203-95-5
M. Wt: 323.37
InChI Key: KJVWLUXSDCUYHZ-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-(2-methyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, is a complex molecule that appears to be related to various thiophene derivatives. Thiophene derivatives are known for their wide range of biological activities, including antimicrobial, antiarrhythmic, and antianxiety properties . The compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on thiophene derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-component reactions, such as the Gewald reaction, which is a common method for synthesizing alkyl 2-aminothiophenes . The Gewald reaction typically involves the condensation of ketones, cyanoacetates, and sulfur. Dehydrogenation steps are also employed to convert tetrahydrobenzo[b]thiophene derivatives to their aromatic counterparts . While the specific synthesis of the compound is not detailed, it is likely that similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their biological activity. For instance, the presence of amino groups and carboxamide functionalities are important for interaction with biological targets . The substitution pattern on the thiophene ring, such as at the 3- and 4-positions, can significantly affect the biological activity of these compounds . Spectroscopic methods, including IR, NMR, and MS, are typically used to confirm the structure of newly synthesized thiophene derivatives .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including reactions with arylidenemalononitriles, acetylenic esters, and ketones to form a range of heterocyclic compounds . These reactions can lead to the formation of pyrimidine, pyrazole, and pyranopyrimidine derivatives, which are often characterized by their E,Z-mixtures and isomeric forms . The reactivity of the thiophene moiety is a key factor in the diversity of compounds that can be synthesized.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, the introduction of alkyl or aryl groups can affect the solubility, melting point, and stability of these compounds . The presence of electron-withdrawing or electron-donating substituents can also impact the reactivity of the thiophene ring towards electrophilic or nucleophilic agents . The pharmacological properties, such as antiarrhythmic and antianxiety activities, are closely related to the chemical structure of these derivatives .

Scientific Research Applications

Applications in Environmental Science

Compounds with complex structures similar to the one mentioned are frequently studied for their environmental impacts and behaviors. For instance, research on the environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, highlights the importance of understanding how these substances interact with ecosystems and human health (Babina, Dollard, Pilotto, & Edwards, 2012). Such studies often lead to better management practices and regulations to mitigate negative effects on the environment.

Applications in Pharmacology and Toxicology

Complex molecules are central to pharmacological research, where they are evaluated for therapeutic potential or toxicity. For example, the study of the disposition and metabolism of novel drug candidates in humans is critical for developing safe and effective medications (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011). Understanding the metabolic pathways and potential toxicological impacts of new compounds is essential in the early stages of drug development.

Applications in Biochemical Research

Compounds with specific and often complex structures are used in biochemical research to study biological processes, enzyme activities, and metabolic pathways. For instance, the use of isotopically labeled compounds to trace metabolic processes in humans provides insights into how the body processes nutrients and drugs, which has implications for both clinical and nutritional sciences (Fukagawa, Hercules, & Ajami, 2000).

properties

IUPAC Name

methyl 2-[(2-methyl-5-oxopyrazolidine-3-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-17-8(6-10(18)16-17)12(19)15-13-11(14(20)21-2)7-4-3-5-9(7)22-13/h8H,3-6H2,1-2H3,(H,15,19)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVWLUXSDCUYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(=O)N1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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